

In Vitro Profile: ABT-751 (E7010) - A Potent Tubulin-Binding Antimitotic Agent

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Compound of Interest

Compound Name: ABT-751 hydrochloride

Cat. No.: B1600285

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It is important to clarify for the research community that ABT-751 and E7010 are designations for the same chemical entity.^{[1][2]} E7010 was the earlier designation for this orally bioavailable sulfonamide, which was later referred to as ABT-751.^[2] This guide provides a comprehensive in vitro profile of ABT-751, summarizing its mechanism of action, cytotoxic activity against various cancer cell lines, and its impact on key cellular signaling pathways.

Mechanism of Action

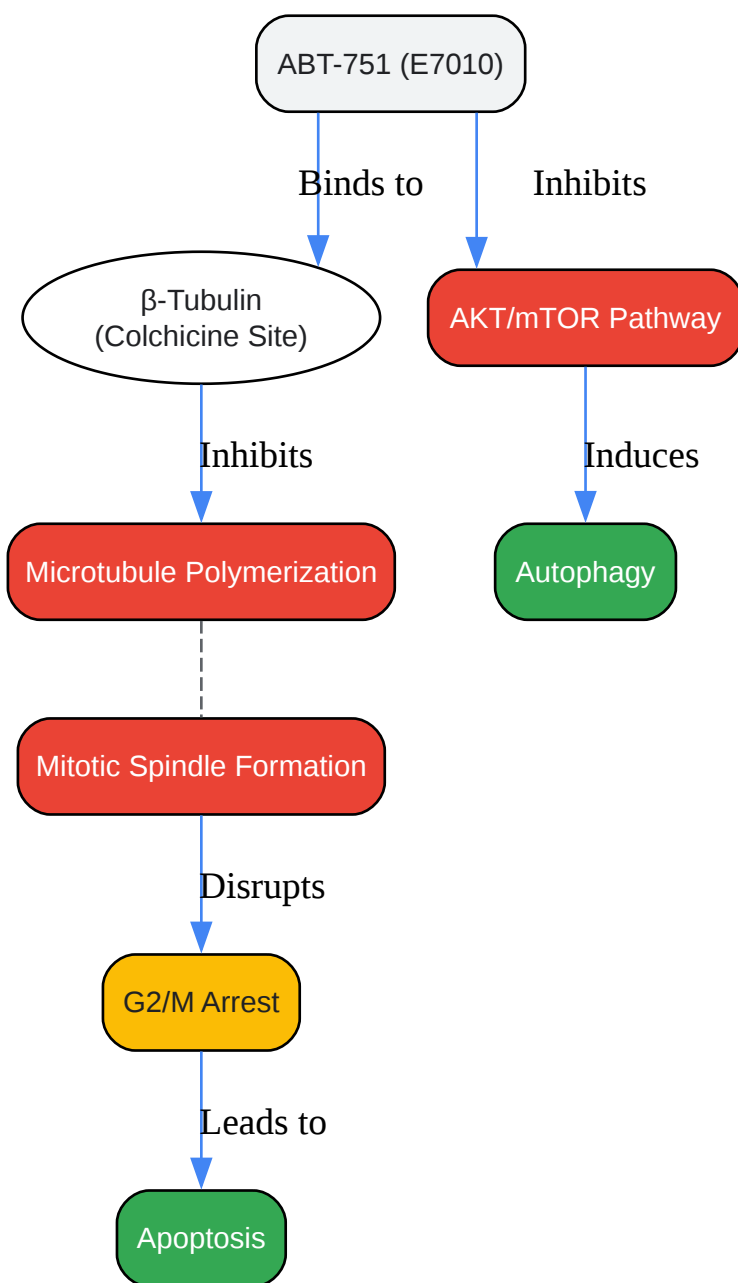
ABT-751 is a novel antimitotic agent that functions by disrupting microtubule dynamics, a critical process for cell division.^[3] Its primary mechanism involves binding to the colchicine site on β -tubulin, which inhibits the polymerization of tubulin into microtubules.^{[1][4][5]} This disruption of the microtubule network leads to a cascade of downstream effects, ultimately culminating in cancer cell death.

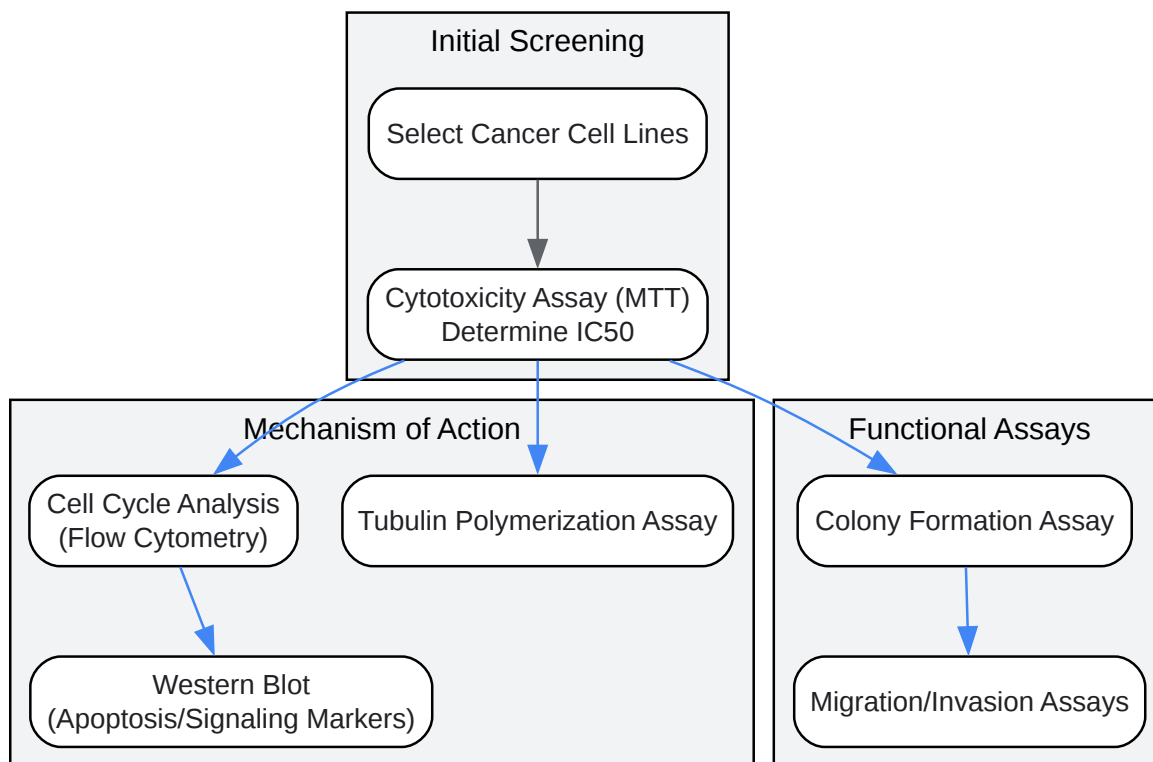
The key molecular events following ABT-751 treatment include:

- **Inhibition of Tubulin Polymerization:** ABT-751 directly interferes with the assembly of microtubules.^{[4][6]}
- **Cell Cycle Arrest:** The disruption of the mitotic spindle, which is composed of microtubules, triggers a cell cycle checkpoint, leading to an accumulation of cells in the G2/M phase.^{[1][7]}
- **Induction of Apoptosis:** Prolonged G2/M arrest ultimately initiates programmed cell death, or apoptosis.^{[1][7]}

- Vascular Disruption: At concentrations achievable in vivo, ABT-751 has been shown to cause endothelial cell retraction and a significant loss of microtubules, suggesting it also has antivasular properties.[\[8\]](#)[\[9\]](#)
- Modulation of Signaling Pathways: ABT-751 can induce autophagy by inhibiting the AKT/mTOR signaling pathway.[\[1\]](#)[\[7\]](#)

Signaling Pathway Perturbation by ABT-751





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